molecular formula C20H23N5OS B3924591 4-[(E)-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL

4-[(E)-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B3924591
M. Wt: 381.5 g/mol
InChI Key: NRVPUHCHVDEJFH-KGENOOAVSA-N
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Description

4-[(E)-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 4-(diethylamino)-2-methoxybenzaldehyde with 5-phenyl-4H-1,2,4-triazole-3-thiol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid, and the mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-[(E)-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with various molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(E)-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[(E)-[4-(diethylamino)-2-methoxyphenyl]methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-4-24(5-2)17-12-11-16(18(13-17)26-3)14-21-25-19(22-23-20(25)27)15-9-7-6-8-10-15/h6-14H,4-5H2,1-3H3,(H,23,27)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVPUHCHVDEJFH-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(E)-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL
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4-[(E)-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL
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4-[(E)-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 4
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4-[(E)-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 5
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4-[(E)-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 6
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4-[(E)-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL

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